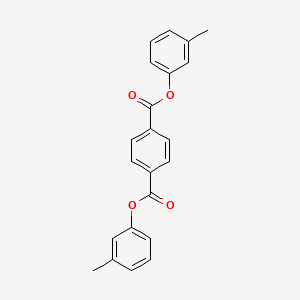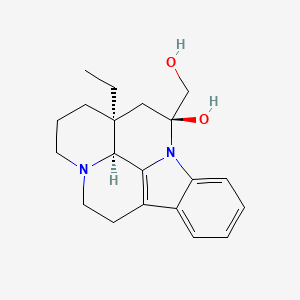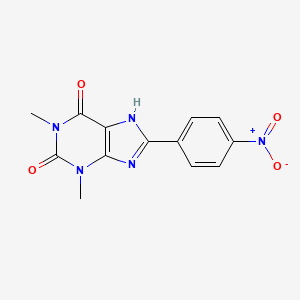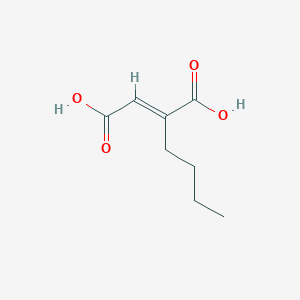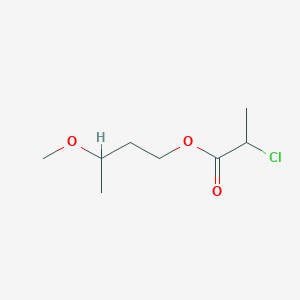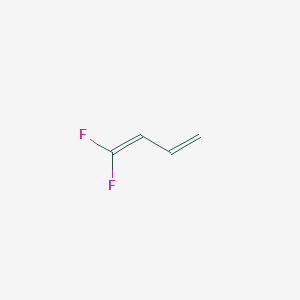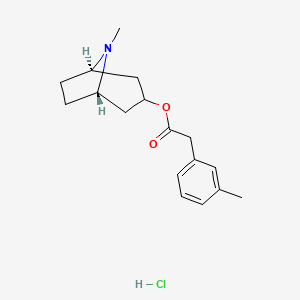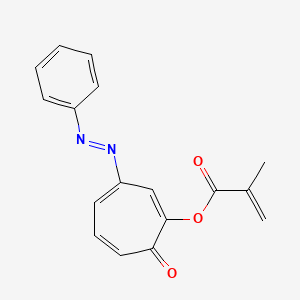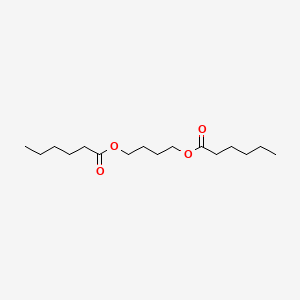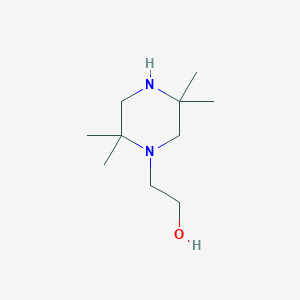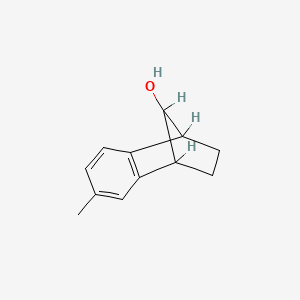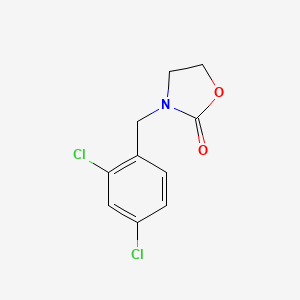
3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one is an organic compound that features a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, attached to an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one typically involves the reaction of 2,4-dichlorobenzyl chloride with oxazolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of benzyl alcohol derivatives.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxazolidinone derivatives with various functional groups.
Reduction: Benzyl alcohol derivatives.
Substitution: Compounds with different substituents on the benzyl group.
科学的研究の応用
3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, leading to the inhibition of certain biological processes. For example, its antimicrobial activity is thought to be due to the disruption of bacterial cell wall synthesis, which is facilitated by the oxazolidinone ring.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the 2,4-dichlorobenzyl group but lacks the oxazolidinone ring.
2,4-Dichlorobenzonitrile: Contains the 2,4-dichlorobenzyl group with a nitrile functional group instead of the oxazolidinone ring.
Uniqueness
3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
6317-29-9 |
|---|---|
分子式 |
C10H9Cl2NO2 |
分子量 |
246.09 g/mol |
IUPAC名 |
3-[(2,4-dichlorophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9Cl2NO2/c11-8-2-1-7(9(12)5-8)6-13-3-4-15-10(13)14/h1-2,5H,3-4,6H2 |
InChIキー |
OXHZINZOTPSUJT-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N1CC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
